molecular formula C16H17KN2O5S B7805328 Phenoxymethylpenicillinic acid potassium salt

Phenoxymethylpenicillinic acid potassium salt

Cat. No.: B7805328
M. Wt: 388.5 g/mol
InChI Key: HCTVWSOKIJULET-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxymethylpenicillinic acid potassium salt is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with phenoxyacetic acid to form phenoxymethylpenicillin, followed by the conversion to its potassium salt form . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . The final product is obtained by crystallization and drying, ensuring high purity and potency.

Chemical Reactions Analysis

Types of Reactions

Phenoxymethylpenicillinic acid potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and enzymes such as β-lactamases . Reaction conditions vary depending on the desired transformation but often involve aqueous or organic solvents and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound include hydrolyzed derivatives and substituted analogs . These products can have varying degrees of antibiotic activity and stability.

Properties

IUPAC Name

potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVWSOKIJULET-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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